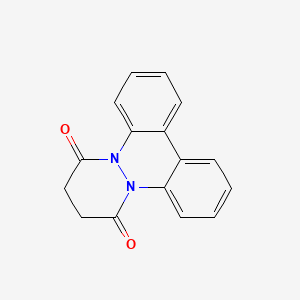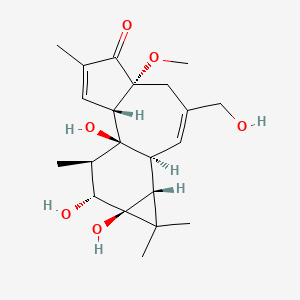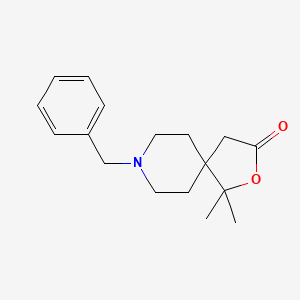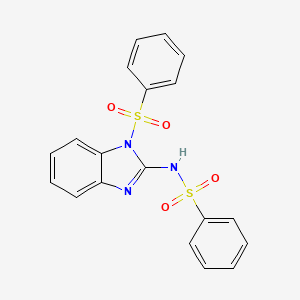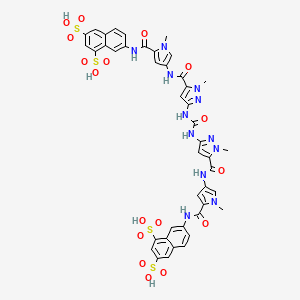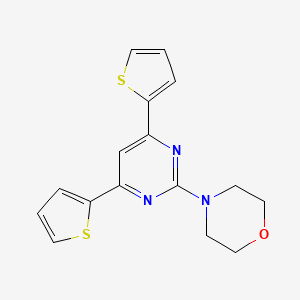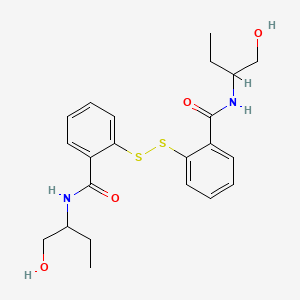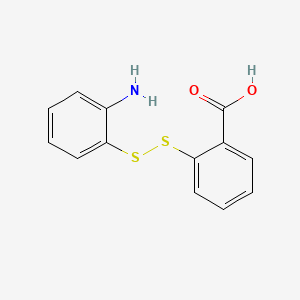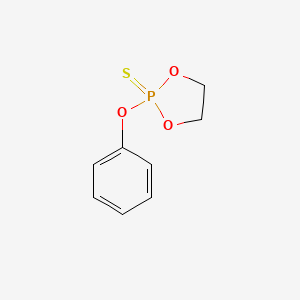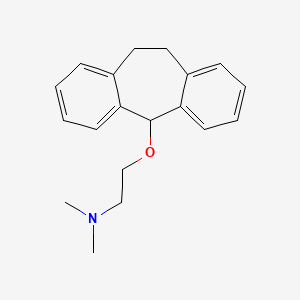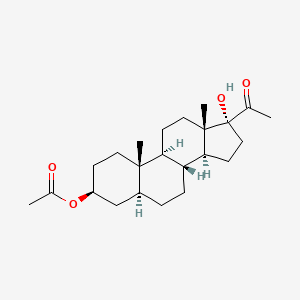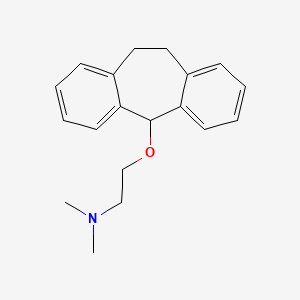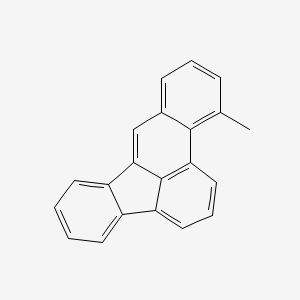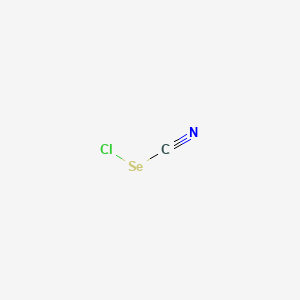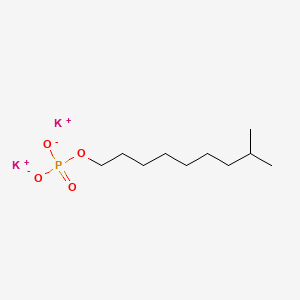
Phosphoric acid, isodecyl ester, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoric acid, isodecyl ester, potassium salt is a chemical compound with the molecular formula C10H21K2O4P. It is a potassium salt of isodecyl phosphate, which is an ester of phosphoric acid. This compound is known for its surfactant properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphoric acid, isodecyl ester, potassium salt can be synthesized through the esterification of phosphoric acid with isodecyl alcohol, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Esterification: Phosphoric acid reacts with isodecyl alcohol in the presence of a catalyst, such as sulfuric acid, to form isodecyl phosphate.
Neutralization: The isodecyl phosphate is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous reactors and advanced separation techniques to isolate and purify the compound.
化学反応の分析
Types of Reactions
Phosphoric acid, isodecyl ester, potassium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and isodecyl alcohol.
Oxidation: The isodecyl group can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The compound can participate in substitution reactions where the isodecyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various alkylating or arylating agents.
Major Products Formed
Hydrolysis: Phosphoric acid and isodecyl alcohol.
Oxidation: Oxidized derivatives of the isodecyl group.
Substitution: New esters with different alkyl or aryl groups.
科学的研究の応用
Phosphoric acid, isodecyl ester, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial applications.
作用機序
The mechanism of action of phosphoric acid, isodecyl ester, potassium salt is primarily related to its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The molecular targets and pathways involved include:
Cell Membranes: Disrupts lipid bilayers, leading to cell lysis and solubilization of membrane proteins.
Protein Solubilization: Interacts with hydrophobic regions of proteins, aiding in their solubilization and stabilization in aqueous solutions.
類似化合物との比較
Phosphoric acid, isodecyl ester, potassium salt can be compared with other similar compounds, such as:
Phosphoric acid, isodecyl ester: The non-potassium salt form, which has similar surfactant properties but different solubility characteristics.
Phosphoric acid, decyl ester, potassium salt: A similar compound with a decyl group instead of an isodecyl group, which may have different surfactant properties and applications.
Phosphoric acid, isodecyl ester, sodium salt: The sodium salt form, which may have different solubility and reactivity compared to the potassium salt.
The uniqueness of this compound lies in its specific surfactant properties, which make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
68758-78-1 |
|---|---|
分子式 |
C10H21K2O4P |
分子量 |
314.44 g/mol |
IUPAC名 |
dipotassium;8-methylnonyl phosphate |
InChI |
InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
InChIキー |
NCZSRRBODSIEAI-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


